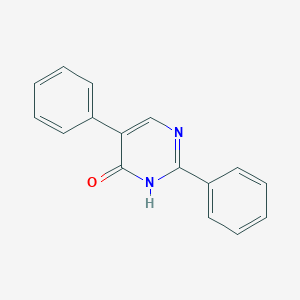

2,5-Diphenylpyrimidin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

29134-22-3 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

2,5-diphenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C16H12N2O/c19-16-14(12-7-3-1-4-8-12)11-17-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) |

InChI Key |

GIECBAMIEKUYSX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CN=C(NC2=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(NC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactivity in 2,5 Diphenylpyrimidin 4 3h One Systems

Fundamental Reaction Mechanisms and Pathways

The synthesis and transformation of the 2,5-diphenylpyrimidin-4(3H)-one core are governed by several fundamental mechanistic principles. These pathways dictate the assembly of the heterocyclic ring and its subsequent elaboration.

The foundational approach to synthesizing the this compound scaffold is through cyclocondensation reactions. A classic and illustrative method involves the reaction of a β-dicarbonyl compound with a urea (B33335) or amidine derivative. For the title compound, this is typically achieved through the condensation of 1,3-diphenyl-1,3-propanedione with urea under acidic or basic catalysis.

The mechanism proceeds via an initial nucleophilic attack from a nitrogen atom of urea onto one of the carbonyl carbons of the diketone. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, leading to a dihydroxytetrahydropyrimidinone intermediate. Subsequent dehydration results in the formation of the stable, conjugated pyrimidinone ring. While this is a condensation reaction, related syntheses of other pyrimidine (B1678525) systems utilize a Michael addition-cyclization pathway, particularly when an α,β-unsaturated carbonyl precursor is used.

Table 1: Typical Conditions for Cyclocondensation Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield |

| 1,3-Diphenyl-1,3-propanedione | Urea | Hydrochloric Acid (HCl) | Ethanol or Acetic Acid | 80–100°C | 60–70% |

| Data derived from classical synthesis protocols. |

Elaborating on the cyclization process, the formation of the pyrimidinone ring can be dissected into a series of stepwise additions and potential rearrangements. The initial formation of the carbon-nitrogen bond is a discrete addition step. The subsequent intramolecular cyclization is another distinct addition event.

In more complex pyrimidine syntheses, intramolecular rearrangements can play a crucial role. While not prominently documented for the direct synthesis of this compound, rearrangements are known in related heterocyclic systems, often facilitated by reaction conditions that allow for the equilibration of intermediates to form the most thermodynamically stable product. For instance, N-acylated pyrimidinones (B12756618) have been observed to rearrange to the more stable N-1 substituted regioisomer under certain conditions. d-nb.info

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur consecutively in a single operation without isolating intermediates. wikipedia.org Each step generates the necessary chemical functionality for the subsequent transformation. wikipedia.orgnih.gov These sequences are valued for their high atom economy and for rapidly building molecular complexity from simple starting materials. beilstein-journals.org

In the context of pyrimidine synthesis, cascade reactions can be initiated by various processes, including Michael and aza-Michael additions. A representative domino sequence for a related heterocyclic system involves an S-N2 reaction followed by a Michael addition, an E1cB elimination, and a nih.gov-H shift to yield the final aromatic product. nih.gov While a specific cascade involving sigmatropic rearrangements for this compound is not extensively detailed, such pericyclic reactions are a known feature in the synthesis of complex heterocyclic systems. wikipedia.org These advanced strategies offer powerful alternatives to traditional stepwise syntheses. beilstein-journals.org

Regioselectivity and Stereoselectivity in Functionalization Reactions

The this compound core contains an ambident nucleophilic system within its amide fragment, with reactive sites at both nitrogen (N3) and oxygen (O4). researchgate.net The ability to selectively functionalize one site over the other is paramount for synthesizing specific derivatives and is highly dependent on the reaction conditions.

Selective O-alkylation of pyrimidinones, traditionally a challenging task, has seen significant methodological advancements. A highly regioselective, catalyst-free method for the O-functionalization of related pyrimidinone systems has been developed using caesium carbonate (Cs₂CO₃) as a base in dimethylformamide (DMF) at room temperature. nih.govrsc.org This approach has been successful in reacting various pyrimidinones with alkylating agents like propargyl bromide, allyl bromide, and benzyl (B1604629) bromide, affording the O-alkylated products in excellent yields (81–91%). nih.govrsc.org

The high selectivity for the O-regioisomer is attributed to the in-situ formation of a stable oxygen-caesium complex, which is favored by the aromatization of the pyrimidinone ring system. nih.gov Density Functional Theory (DFT) studies have confirmed that the transition state for the formation of the O-isomer is energetically more favorable with Cs₂CO₃ compared to other bases like potassium carbonate (K₂CO₃). nih.govrsc.org

Table 2: Regioselective O-Alkylation of Pyrimidinone Systems with Cs₂CO₃/DMF

| Substrate Type | Alkylating Agent | Yield of O-Alkylated Product | Reference |

| 4,6-Disubstituted-pyrimidin-2(1H)-one | Propargyl Bromide | 89% | rsc.org |

| 4,6-Diphenylpyrimidin-2(1H)-one | Propyl Bromide | Excellent | nih.govrsc.org |

| 4,6-Diphenylpyrimidin-2(1H)-one | Allyl Bromide | Excellent | nih.govrsc.org |

| 4,6-Diphenylpyrimidin-2(1H)-one | Benzyl Bromide | Excellent | nih.govrsc.org |

| The data demonstrates a robust methodology for achieving high regioselectivity for O-functionalization under mild conditions. nih.govrsc.org |

While O-alkylation can be achieved under specific conditions, N-alkylation is often the more commonly observed outcome in pyrimidinone chemistry. nih.govrsc.org The strategic selection of reagents and reaction conditions allows for the targeted functionalization of the nitrogen atom.

Conventional methods for selective N-alkylation often employ an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) under reflux conditions or using aqueous sodium hydroxide (B78521) with a phase-transfer catalyst. nih.gov The choice of base and solvent system is critical in directing the regioselectivity. The use of K₂CO₃, for instance, typically favors the formation of the N-alkylated product, in contrast to the O-selectivity observed with Cs₂CO₃. nih.govrsc.org This divergent reactivity highlights the tunable nature of the pyrimidinone scaffold, where kinetic versus thermodynamic control can be manipulated to yield either the N- or O-functionalized product. researchgate.net

Table 3: Comparison of Conditions for Regioselective Functionalization

| Target Product | Base | Solvent | Conditions | Typical Outcome |

| O-Alkylated Pyrimidine | Caesium Carbonate (Cs₂CO₃) | DMF | Room Temperature | Highly selective O-functionalization |

| N-Alkylated Pyrimidine | Potassium Carbonate (K₂CO₃) | Acetonitrile / DMF | Reflux | Predominantly N-functionalization |

| N-Alkylated Pyrimidine | Sodium Hydroxide (NaOH) | Water / Organic | Phase-Transfer Catalyst | Selective N-functionalization |

| This table summarizes the divergent outcomes based on the choice of base and reaction conditions. nih.govd-nb.inforsc.org |

Protonation-Induced Transformations and Acid-Mediated Reactivity

The reactivity of the pyrimidin-4(3H)-one core, a central feature of this compound, is significantly influenced by the presence of acid. Protonation of the heterocyclic ring can modulate its electronic properties, rendering it susceptible to a variety of chemical transformations. This section explores the mechanistic underpinnings of these acid-mediated reactions, with a particular focus on cyclization processes.

Brønsted Acid Mediated Cyclizations of Pyrimidine Derivatives

Brønsted acids play a pivotal role in catalyzing intramolecular cyclization reactions of pyrimidine derivatives, leading to the formation of fused heterocyclic systems. These reactions are of significant interest due to the prevalence of such scaffolds in pharmacologically active molecules. The fundamental principle behind these transformations lies in the acid-catalyzed activation of a functional group, which then facilitates a subsequent intramolecular nucleophilic attack.

Research into related heterocyclic systems provides a strong basis for understanding the potential acid-mediated cyclizations involving derivatives of this compound. For instance, the Brønsted acid-mediated cyclization of piperazine-2,6-diones has been shown to be an effective strategy for synthesizing pyrazinoisoquinolines and pyridopyrazines. nih.gov In these reactions, the Brønsted acid activates a carbonyl group within the piperazinedione ring, which is then attacked by a tethered nucleophile to form the new ring system. nih.gov This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Similarly, the synthesis of 2-perfluoroalkylazuleno[2,1-d]pyrimidin-4(3H)-ones has been achieved through an intramolecular cyclization of 2-amidoazulene derivatives mediated by a Brønsted acid. researchgate.net The acid facilitates the cyclization to yield the pyrimidinone-fused azulene (B44059) core. researchgate.net These examples underscore a general principle: the protonation of a carbonyl or imine group within a heterocyclic structure enhances its reactivity towards intramolecular nucleophiles, thereby driving the cyclization process.

In the context of this compound derivatives appropriately substituted with a nucleophilic side chain, a Brønsted acid would be expected to protonate the exocyclic oxygen at position 4 or one of the ring nitrogen atoms. Protonation at the N3 position, followed by tautomerization, or direct protonation of the C4 carbonyl oxygen would generate a highly electrophilic species. This activated intermediate would then be susceptible to intramolecular attack by a suitably positioned nucleophile, leading to the formation of a new fused ring. The reaction is often followed by a dehydration or similar elimination step to yield a stable, aromatic or heteroaromatic product.

The efficiency and outcome of these cyclizations are dependent on several factors, including the nature of the Brønsted acid, the reaction temperature, and the solvent used. Strong acids like trifluoromethanesulfonic acid (TfOH) are often employed to achieve efficient protonation and subsequent cyclization. nih.gov

The following table summarizes representative Brønsted acid-mediated cyclization reactions in related heterocyclic systems, which can serve as models for the reactivity of this compound derivatives.

| Starting Material | Brønsted Acid | Product Type | Ref. |

| N-(arylethyl)piperazine-2,6-diones | TfOH | Pyrazinoisoquinolines | nih.gov |

| 2-Amidoazulene derivatives | PPA | Azuleno[2,1-d]pyrimidin-4(3H)-ones | researchgate.net |

| Diynones | Brønsted Acid | 4-Pyrones | capes.gov.br |

| N-(2-(Cyclohex-1-en-1-yl)ethyl)benzamide | Selectfluor (acts as a source of H+) | Spiro-1,3-oxazines | rsc.org |

| Aminopyridines with tethered nucleophiles | Acidic Media | Azaindolines | thieme-connect.de |

Advanced Spectroscopic Characterization of 2,5 Diphenylpyrimidin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the carbon-hydrogen framework and the electronic environment of specific nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 2,5-Diphenylpyrimidin-4(3H)-one, the spectrum exhibits characteristic signals corresponding to the aromatic protons of the phenyl rings, the lone proton on the pyrimidine (B1678525) core, and the N-H proton.

The N-H proton of the pyrimidine ring typically appears as a broad singlet at a very downfield chemical shift, often around δ 12.85 ppm, due to hydrogen bonding and the electronic nature of the heterocyclic ring. The protons of the two phenyl rings and the pyrimidine ring proton resonate in the aromatic region, generally between δ 7.0 and δ 8.2 ppm. rsc.org For the parent compound, the protons on the phenyl group at position 2 and the protons on the phenyl group at position 5, along with the C6-H of the pyrimidine ring, result in a complex multiplet, often observed around δ 7.53 ppm. In some instances, distinct signals can be resolved, such as doublets around δ 8.17 and δ 7.68 ppm.

The quaternization at the N1 position of the pyrimidine ring leads to a significant deshielding effect on the adjacent protons, particularly H-2, H-5, and H-6, causing their signals to shift downfield. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| N-H | ~12.85 | s (singlet) | |

| Aromatic H | ~8.17 | d (doublet) | |

| Aromatic H | ~7.68 | d (doublet) | |

| Aromatic H | ~7.53 | m (multiplet) | |

| Pyrimidine-H | ~8.15 - 8.20 | brs (broad singlet) | rsc.org |

Note: Chemical shifts are typically recorded in solvents like DMSO-d6 or CDCl3 and can vary slightly based on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In broadband-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single line, simplifying the spectrum. libretexts.org

For this compound, the carbonyl carbon (C=O) of the pyrimidinone ring is a key diagnostic signal, appearing significantly downfield at approximately δ 161.15 ppm. The carbons within the pyrimidine ring and the attached phenyl groups resonate in a range from approximately δ 110 to δ 165 ppm. rsc.org For instance, a carbon atom involved in a C-N bond within the ring has been reported at δ 152.97 ppm. In related 2,4,6-triphenylpyrimidine (B189489) derivatives, the pyrimidine carbons appear in the δ 164-165 ppm range, with the C5 carbon signal appearing around δ 110 ppm. rsc.org The chemical shifts of the phenyl ring carbons are influenced by their position and any substituents present. nih.gov

Table 2: Key ¹³C NMR Chemical Shifts for the this compound Scaffold

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Reference |

| C=O (C4) | ~161 | |

| Pyrimidine Ring Carbons (C2, C6) | ~153 - 165 | rsc.org |

| Pyrimidine Ring Carbon (C5) | ~110 | rsc.org |

| Phenyl Ring Carbons | ~127 - 138 | rsc.orgnih.gov |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Heterocycles

¹⁵N NMR spectroscopy is a powerful, though less common, technique for directly observing the nitrogen atoms that are fundamental to the pyrimidine structure. It provides unique insights into the electronic environment of the heteroatoms. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, advanced techniques such as Heteronuclear Multiple Bond Correlation (HMBC), specifically ¹H-¹⁵N HMBC, are often employed. researchgate.net These 2D NMR experiments correlate the signals of nitrogen atoms with those of nearby protons, aiding in the definitive assignment of both ¹H and ¹⁵N signals and helping to identify potential reaction centers within the molecule. researchgate.net

Application of Advanced 1D and 2D NMR Techniques (e.g., DEPT 135)

Distortionless Enhancement by Polarization Transfer (DEPT) is an essential NMR technique for differentiating among methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. The DEPT-135 experiment is particularly informative:

CH₃ groups appear as positive peaks. libretexts.orglibretexts.org

CH₂ groups appear as negative (inverted) peaks. libretexts.orglibretexts.org

CH groups appear as positive peaks. libretexts.orglibretexts.org

Quaternary carbons (those with no attached protons) are absent from the spectrum. libretexts.org

For the parent compound this compound, a DEPT-135 spectrum would show positive signals for the methine (CH) carbons of the phenyl rings and the C6-H of the pyrimidine ring. No negative signals would be observed as there are no methylene (CH₂) groups. All quaternary carbons, including C2, C4, C5 of the pyrimidine ring and the ipso-carbons of the phenyl rings, would be absent. This technique is invaluable for confirming assignments made from the standard ¹³C NMR spectrum and for the structural elucidation of derivatives that may contain alkyl or other proton-bearing substituents. libretexts.orgresearchgate.net

Table 3: Expected DEPT-135 NMR Response for Carbons in this compound

| Carbon Type | Expected Signal Phase |

| C2, C4, C5 (Quaternary) | Absent |

| Phenyl ipso-Carbons (Quaternary) | Absent |

| C6-H (Methine) | Positive |

| Phenyl C-H (Methine) | Positive |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Structure and Interactions

The FT-IR spectrum of this compound and its derivatives provides clear evidence for its key structural features. The presence of a carbonyl group and an N-H bond gives rise to strong, characteristic absorption bands.

N-H Stretching: A notable broad absorption band typically appears in the region of 3200-3441 cm⁻¹, which is characteristic of the N-H stretching vibration in the pyrimidinone ring. researchgate.net The broadening is often due to intermolecular hydrogen bonding in the solid state.

C=O Stretching: A strong, sharp absorption band is observed around 1670-1699 cm⁻¹, corresponding to the stretching vibration of the carbonyl (C=O) group. researchgate.netresearchgate.net This is a highly diagnostic peak for the 4(3H)-one tautomer.

C=N and C=C Stretching: The aromatic C=C bonds of the phenyl rings and the C=N and C=C bonds within the pyrimidine ring produce a series of absorptions in the 1500–1610 cm⁻¹ region. researchgate.net

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are typically observed as a group of weaker bands just above 3000 cm⁻¹. researchgate.net

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

| N-H | Stretch | 3200 - 3441 | Medium, Broad | researchgate.net |

| Aromatic C-H | Stretch | > 3000 | Weak to Medium | researchgate.net |

| C=O | Stretch | 1670 - 1699 | Strong | researchgate.netresearchgate.net |

| C=N / C=C | Stretch | 1500 - 1610 | Medium to Strong | researchgate.net |

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound and its analogs.

Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight of this compound to be approximately 248.28 g/mol . spectrabase.com The electron impact (EI) ionization mass spectra of pyrimidine derivatives reveal characteristic fragmentation patterns that provide valuable structural information. For instance, the mass spectrum of a related brominated pyrimidine derivative showed a molecular ion peak corresponding to its molecular formula, and the fragmentation pattern included the loss of specific groups like CN, OCH, Br, and C, leading to identifiable fragment ions. iosrjournals.orgresearchgate.net In other studies of substituted thienylidenamines, the fragmentation is influenced by the substituents on the dihydrothiophene ring. arkat-usa.org The analysis of fragmentation patterns, often aided by techniques like B/E linked scan mass spectra of metastable ions, allows for a detailed understanding of the molecule's decomposition pathways. core.ac.uk

Table 1: Mass Spectrometry Data for Pyrimidine Derivatives

| Compound | Molecular Ion Peak (m/z) | Key Fragmentation Notes |

|---|---|---|

| 6-(3-bromo-4-methoxyphenyl)-5-cyano-4-hydroxy-2-mercaptopyrimidine | 337/339 | Shows loss of CN, OCH, Br, and C. iosrjournals.orgresearchgate.net |

This table provides examples of mass spectrometry data for related pyrimidine derivatives, illustrating the type of information obtained from such analyses.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Purity Assessment and Structural Confirmation

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for assessing the purity and confirming the structure of pyrimidine derivatives. This technique is crucial for separating complex mixtures and identifying individual components with high sensitivity and specificity. mdpi.comnih.gov In the analysis of related heterocyclic compounds, HPLC has been used to determine the purity of the final products, with purities often exceeding 95%. mdpi.com For instance, the purity of certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives was determined by HPLC analysis using a C18 column and a diode array detector. mdpi.com

Furthermore, LC-MS/MS methods are developed for the comprehensive profiling and sensitive quantitation of various compounds, including modified lipids, by using stable isotope-labeled internal standards. nih.gov Full scan High-Resolution Mass Spectrometry (HRMS) and collision-induced dissociation (CID) experiments are employed to determine elemental formulas and elucidate fragmentation pathways, which aids in the structural confirmation of the compounds and their impurities. mdpi.com The development of such methods is essential in pharmaceutical analysis for ensuring the quality and safety of drug substances. nih.gov

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography provides unequivocal proof of the three-dimensional structure of molecules in the solid state.

Elucidation of Solid-State Crystal Structures and Stereochemical Assignments

X-ray crystallography has been instrumental in determining the precise solid-state structures of various pyrimidine derivatives and related heterocyclic systems. mdpi.commdpi.comnih.govresearchgate.netresearchgate.netnih.gov This technique allows for the unambiguous assignment of stereochemistry and the detailed analysis of molecular geometry, including bond lengths and angles. For example, the crystal structure of a complex iridium(III) compound containing a pyrimidyl ligand was determined, revealing a slightly distorted octahedral geometry. nih.gov In another study, the crystal structure of a pyranodichromene derivative was elucidated, with the compound crystallizing in the triclinic space group P-1. researchgate.net

The analysis of crystal structures also provides insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. mdpi.com For some compounds, disorder in certain parts of the molecule is observed and can be modeled to refine the crystal structure accurately. nih.gov

Table 2: Crystallographic Data for a Related Heterocyclic Compound

| Parameter | Value |

|---|---|

| Compound | 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8333(6) |

| b (Å) | 12.8151(6) |

| c (Å) | 17.1798(8) |

| α (°) | 77.317(4) |

| β (°) | 74.147(4) |

| γ (°) | 66.493(5) |

| V (ų) | 2280.0(2) |

| Z | 1 |

This table presents crystallographic data for a related complex heterocyclic compound, demonstrating the detailed structural information obtained from X-ray crystallography. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, providing information about its chromophoric system.

Spectroscopic Analysis in Various Phases (Solution and Solid States)

The UV-Vis absorption spectra of pyrimidine derivatives and related compounds are analyzed in different solvents and in the solid state to understand the nature of their electronic transitions. researchgate.net The solvent polarity can influence the position of the absorption maxima, indicating the nature of the electronic transition (e.g., n→π* or π→π*). For example, the fluorescence emission of some furopyridine derivatives shifts to longer wavelengths with increasing solvent polarity. researchgate.net

UV-Vis spectroscopy is also used to monitor photochemical reactions, such as the changes in the absorption spectrum of a compound upon irradiation with UV light. rsc.orgresearchgate.net Theoretical calculations, often using time-dependent density functional theory (TD-DFT), can be employed to predict and interpret the electronic absorption spectra. scielo.org.zanih.gov These studies help in understanding the electronic structure and properties of the molecules. In some cases, UV-Vis spectroscopy is used in conjunction with other techniques, like HPLC with a UV detector, for the detection and quantification of compounds. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-Diphenylpyrimidin-4(3H)-one |

| 2,5-Diphenyl-4,6-pyrimidinediol |

| 5,6,7,8-Tetrahydrobenzo mdpi.comrsc.orgthieno[2,3-d]pyrimidin-4(3H)-one |

| 6-(3-bromo-4-methoxyphenyl)-5-cyano-4-hydroxy-2-mercaptopyrimidine |

| 4'-Phenyl-1',4'-dihydro-2,2':6',2''-terpyridine |

| 2,4-diaminopyrimidin-1-ium 2,2'-thio(acetic)acetate |

| 2,4-diaminopyrimidin-1-ium monoglutarate |

| 2,4-diaminopyrimidin-1-ium 3,3'-dithio(propionic)propionate |

| 2,4-diaminopyrimidin-1-ium suberate |

| (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitro-phenyl) allylidene) thiazolidin-4-one |

| 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d']dipyrimidine-6-carbonitrile |

| N-[5,5-dimethyl-2(5H)-thienyliden]-N-alkylamines |

| 7-Phenyl-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |

| 5-(4-methoxyphenyl) 7-thioxo-5,6,7,8-tetrahydro-3H-pyrimido [4,5-d]pyrimidin-4-one |

| 7-amino-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4H-pyrimido [4,5-d] thiazolo[3,2-a]pyrimidine-8-carbonitrile |

| Amadori-PE P-17:0/20:4 |

| 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline |

| 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione |

| [1,1'''-bis-(pyrimidin-2-yl)-4,4':2',2'':4'',4'''-quaterpyridine-1,1'''-diium-κ(2) N (1'),N (1'')]bis-[2-(pyridin-2-yl)phenyl-κ(2) N,C (1)]iridium(III) |

Microscopic and Morphological Characterization

The microscopic and morphological characteristics of a crystalline compound are critical in understanding its solid-state properties, which can influence factors such as solubility, dissolution rate, and bioavailability. Techniques like Scanning Electron Microscopy (SEM) provide direct visualization of the surface topography, particle size, and shape of crystalline materials.

Scanning Electron Microscopy (SEM) for Surface and Particle Morphology

At present, detailed studies focusing specifically on the scanning electron microscopy of this compound and its derivatives are not extensively available in the public domain. While the synthesis and biological activities of various pyrimidinone derivatives are well-documented, specific high-resolution morphological characterization of this particular compound is not a common feature in the available literature.

Typically, SEM analysis of crystalline organic compounds would reveal key morphological features. For a synthesized powder of this compound, one would expect to observe details regarding its crystallinity, the shape of the individual crystals (e.g., needles, plates, prisms), their size distribution, and the degree of aggregation. The surface texture, whether smooth or rough, and the presence of any defects could also be ascertained.

In the broader context of pyrimidinone derivatives, when such analyses are performed, they are often part of a comprehensive solid-state characterization. This might be undertaken to understand the impact of different substituents on the crystal habit or to investigate polymorphism, where different crystalline forms of the same compound can exhibit distinct physical properties.

Without specific research data, a detailed description and data table for this compound cannot be provided. The table below is a template illustrating the type of data that would be generated from such a study.

Table 1: Illustrative SEM Morphological Data for a Crystalline Compound

| Parameter | Description |

| Particle Shape | e.g., Irregular, acicular (needle-like), prismatic, tabular (plate-like) |

| Particle Size Range | e.g., 5 - 50 µm |

| Average Particle Size | e.g., 25 µm |

| Surface Texture | e.g., Smooth, rough, layered, porous |

| Aggregation | e.g., Highly aggregated, loosely aggregated, discrete particles |

| Crystallinity | e.g., Well-defined crystalline structure, amorphous, semi-crystalline |

Further research involving the synthesis and detailed solid-state characterization of this compound would be necessary to populate such a table with accurate experimental findings.

Functionalization and Derivatization Approaches for 2,5 Diphenylpyrimidin 4 3h One

Substitution Reactions on the Pyrimidine (B1678525) Ring

Substitution reactions are fundamental to modifying the pyrimidinone core, with particular focus on the C-4 position and the nitrogen atoms of the ring.

The carbonyl group at the C-4 position of 2,5-diphenylpyrimidin-4(3H)-one can be readily converted into a more versatile leaving group, most commonly a halogen. This transformation is a crucial first step for introducing a wide range of substituents via nucleophilic aromatic substitution (SNAr). The most common method for this is chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which converts the pyrimidinone into 4-chloro-2,5-diphenylpyrimidine (B231794).

Once formed, the 4-chloro derivative serves as an excellent electrophile. The chlorine atom at C-4 is activated towards nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen atoms. This allows for facile reactions with a variety of nucleophiles. The reactivity of halopyridines and related azines generally follows the order I > Br > Cl > F for the leaving group in SNAr reactions where bond-breaking is the rate-determining step. sci-hub.se However, for highly activated systems, this order can change. sci-hub.se

A wide range of nucleophiles can be employed to displace the C-4 halogen, leading to a diverse set of derivatives:

O-Nucleophiles: Alkoxides and phenoxides react to form 4-alkoxy- and 4-aryloxy-2,5-diphenylpyrimidines.

S-Nucleophiles: Thiolates are effective nucleophiles, yielding 4-(alkylthio)- and 4-(arylthio)-2,5-diphenylpyrimidines.

N-Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines can be used to synthesize 4-amino-, 4-(alkylamino)-, and 4-(dialkylamino)-2,5-diphenylpyrimidines, respectively.

The graduated reactivity of different halogens can allow for sequential and regioselective substitutions when multiple halo-substituents are present on a heterocyclic core. nih.govresearchgate.net This principle allows for complex molecular architectures to be built from a halogenated pyrimidinone precursor.

The this compound core possesses two potential sites for alkylation: the exocyclic oxygen atom (O-alkylation) and the nitrogen atom at the N-3 position (N-alkylation). The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. researchgate.netcore.ac.uk

The pyrimidinone exists in a tautomeric equilibrium with its aromatic 4-hydroxypyrimidine (B43898) form. The ambident nucleophile, the pyrimidin-4-olate anion, generated upon deprotonation, can be attacked by an electrophile at either the nitrogen or the oxygen atom.

N-Alkylation: This is often favored under conditions that promote thermodynamic control. The use of polar aprotic solvents like DMF or DMSO in combination with bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) typically leads to the N-3 alkylated product. beilstein-journals.org The N-1 position is generally sterically hindered by the adjacent phenyl group at C-2.

O-Alkylation: This pathway is often favored under conditions of kinetic control. Harder electrophiles and conditions that favor reaction with the more electronegative oxygen atom can lead to the 4-alkoxy product. For instance, the use of silver salts (e.g., Ag₂O) can promote O-alkylation of amide-like structures. researchgate.net

The size and shape of the alkylating agents can also significantly influence the N/O selectivity. researchgate.netcore.ac.uk Studies on related heterocyclic systems, such as purines and triazolopyrimidinones, have shown that bulky alkylating agents may favor O-alkylation due to steric hindrance at the nitrogen position. researchgate.netcore.ac.uk

| Reaction Conditions | Major Product | Rationale | Reference |

|---|---|---|---|

| NaH in THF/DMF | N-Alkylation | Promotes formation of the thermodynamically more stable N-alkylated product. | beilstein-journals.org |

| K₂CO₃ in DMF | N-Alkylation | Common conditions for N-alkylation of heterocyclic systems. | beilstein-journals.org |

| Silver Salts (e.g., Ag₂O) in aprotic solvent | O-Alkylation | The silver cation coordinates to the oxygen atom, increasing its nucleophilicity (Hard-Soft Acid-Base principle). | researchgate.net |

| Bulky Alkylating Agents (e.g., isopropyl iodide) | Increased O-Alkylation | Steric hindrance at the N-3 position disfavors nucleophilic attack, making the more accessible oxygen atom a more likely site of reaction. | researchgate.netcore.ac.uk |

Cross-Coupling Methodologies for Aryl/Alkyl Group Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of the pyrimidinone core. fiveable.me These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

To utilize cross-coupling methodologies, the this compound must first be converted into a suitable substrate, typically the 4-chloro or 4-triflyloxy derivative. The 4-halo-2,5-diphenylpyrimidine can then be coupled with a variety of organometallic reagents.

The Sonogashira coupling is a prominent example, used to form a C(sp²)-C(sp) bond between the pyrimidine ring and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). wikipedia.orgnih.gov

The general reaction is as follows: 4-Chloro-2,5-diphenylpyrimidine + Terminal Alkyne → 4-(Alkynyl)-2,5-diphenylpyrimidine + [Et₃NH]Cl

This methodology allows for the introduction of a wide range of substituted and unsubstituted alkynyl groups at the C-4 position. The resulting alkynyl pyrimidines are valuable intermediates themselves, amenable to further transformations such as hydrogenation to alkyl groups or participation in cycloaddition reactions. While classic Sonogashira conditions often require copper co-catalysts, copper-free variants have been developed to avoid issues like alkyne homocoupling. nih.govorganic-chemistry.org

| Palladium Catalyst | Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF | wikipedia.orgresearchgate.net |

| Pd(PPh₃)₄ | CuI | DIPA | Toluene | wikipedia.orgnih.gov |

| [DTBNpP]Pd(crotyl)Cl | None (Copper-free) | TMP | DMSO | nih.gov |

Annulation and Cycloaddition Reactions for Fused Systems

Annulation and cycloaddition strategies offer pathways to construct new rings onto the existing this compound framework, leading to complex, polycyclic heterocyclic systems. rsc.org

Fused pyrimidinone systems are of significant interest in medicinal chemistry. Annulation reactions typically involve reacting the pyrimidinone core with a bifunctional reagent, where two reactive sites on the reagent react with two sites on the pyrimidinone to close a new ring.

One strategy involves utilizing the nucleophilic N-3 position and an activated C-4 substituent. For example, a 4-chloro-3-alkyl-2,5-diphenylpyrimidinium salt could react with a dinucleophile to form a fused system. Another approach is to build upon the pyrimidine ring itself. For instance, reactions involving the N1-C6 or N3-C2 bonds can lead to novel fused structures. A notable example in related pyrimidine chemistry is the synthesis of chromeno[4,3-d]pyrimidine derivatives through the reaction of 3-benzoylchromones with benzamidines, which proceeds via an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. rsc.org

Furthermore, the synthesis of fused pyrimido[4,5-d]pyrimidines can be achieved through the reaction of a support-bound aminopyrimidine with an isocyanate, followed by a base-catalyzed intramolecular ring closure. researchgate.net This demonstrates how the amino group at C-6 and the N-1 or N-3 atom of a pyrimidine ring can act as nucleophilic centers to build an adjacent fused ring. By analogy, a suitably functionalized this compound, for example with an amino group at C-6, could serve as a precursor for similar fused frameworks.

Strategic Introduction of Specific Functional Moieties

The functionalization of the this compound core is typically achieved through reactions targeting the reactive sites of the molecule, primarily the oxygen and nitrogen atoms of the pyrimidinone ring, as well as the potential for substitution on the phenyl rings.

The introduction of ether linkages at the C4-position of the pyrimidinone ring is a valuable method for creating derivatives with altered solubility, polarity, and biological target interactions. This is typically achieved through the O-alkylation of the parent this compound. While direct O-alkylation of this compound itself is not extensively documented in readily available literature, the principles of this transformation can be understood from studies on closely related pyrimidinone systems.

A common challenge in the alkylation of pyrimidinones (B12756618) is controlling the regioselectivity between N- and O-alkylation. However, specific conditions have been developed to favor the formation of the O-alkylated product. For instance, a facile, one-step, catalyst-free methodology has been developed for the regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones. rsc.org This method utilizes caesium carbonate (Cs2CO3) in dimethylformamide (DMF) to achieve high yields of the O-alkylated products. rsc.org The choice of a polar aprotic solvent like DMF and a soft base like caesium carbonate is crucial for favoring the attack of the harder oxygen atom over the softer nitrogen atom.

This strategy has been successfully applied using a variety of alkylating agents, including propyl bromide, allyl bromide, and benzyl (B1604629) bromide, consistently yielding the corresponding O-alkylated pyrimidines in excellent yields, typically ranging from 81-91%. rsc.org The reaction proceeds under mild conditions, with the addition of the organic halide at 0 °C followed by stirring at room temperature. rsc.org

The proposed reaction for the O-alkylation of this compound with an oxy-functionalized alkyl halide would proceed as follows:

Reaction Scheme for O-Alkylation

This compound reacts with an alkyl halide (R-X, where R contains an oxy-functionalized chain) in the presence of a base like caesium carbonate in DMF to yield the corresponding 4-alkoxy-2,5-diphenylpyrimidine.

Table 1: Representative O-Alkylation Reactions on a Diphenylpyrimidinone Core

| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| Propyl bromide | Cs2CO3 | DMF | 2-propoxy-4,6-diphenylpyrimidine | 85 | rsc.org |

| Allyl bromide | Cs2CO3 | DMF | 2-(allyloxy)-4,6-diphenylpyrimidine | 91 | rsc.org |

| Benzyl bromide | Cs2CO3 | DMF | 2-(benzyloxy)-4,6-diphenylpyrimidine | 88 | rsc.org |

Note: The data in this table is based on the functionalization of 4,6-diphenylpyrimidin-2(1H)-one, a closely related analog, as a representative example of this chemical transformation.

This approach highlights a viable and efficient pathway for the synthesis of a diverse library of this compound derivatives bearing various oxy-functionalized side chains, which can be instrumental in exploring their structure-activity relationships.

The first step involves the conversion of the C4-keto group of this compound to a chloro group, yielding 4-chloro-2,5-diphenylpyrimidine. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).

Once the highly reactive 4-chloro-2,5-diphenylpyrimidine is synthesized, the chloro group can be readily displaced by a variety of primary or secondary amines. This nucleophilic substitution reaction is a versatile method for introducing a wide range of amino functionalities. The reaction conditions for such aminations are generally mild, often involving heating the chloropyrimidine with the desired amine in a suitable solvent, sometimes in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

While specific examples of this two-step sequence on this compound are not prominently featured in the searched literature, the synthesis of various aminopyrimidines from their corresponding chloropyrimidines is a well-established and widely used synthetic methodology. For instance, the synthesis of 2-amino-4-chloro-5-fluoropyrimidine (B157395) is achieved through the reaction of 2,4-dichloro-5-fluoropyrimidine (B19854) with ammonia water. google.com This demonstrates the feasibility of selective amination at the C4 position.

General Reaction Scheme for Amination

Step 1: this compound is treated with a chlorinating agent (e.g., POCl3) to form 4-chloro-2,5-diphenylpyrimidine. Step 2: 4-Chloro-2,5-diphenylpyrimidine is reacted with an amine (R-NH2) to yield the corresponding 4-amino-2,5-diphenylpyrimidine derivative.

Table 2: General Conditions for Amination of Chloropyrimidines

| Chloropyrimidine Substrate | Amine | Solvent | Conditions | Product | Reference |

| 2,4-Dichloro-5-fluoropyrimidine | Ammonia water | Tetrahydrofuran | Low temperature to room temperature | 2-Amino-4-chloro-5-fluoropyrimidine | google.com |

| 4-Chloroquinazoline | Aniline | Water | 40 °C, 1 h | N-Phenylquinazolin-4-amine | nih.gov |

Note: This table provides general examples of amination reactions on related chloro-heterocyclic compounds to illustrate the synthetic strategy.

The versatility of this approach allows for the introduction of a wide array of amino groups, including simple amino, alkylamino, arylamino, and heterocyclic amines, onto the pyrimidinone core, thereby enabling the generation of a diverse set of derivatives for further investigation.

Advanced Research Applications and Future Directions for 2,5 Diphenylpyrimidin 4 3h One

Utility as a Chemical Scaffold in Medicinal Chemistry Research

The pyrimidin-4(3H)-one core is a significant pharmacophore in the development of targeted therapeutics. ijpsonline.com The presence of phenyl groups at the 2 and 5 positions of this scaffold in 2,5-Diphenylpyrimidin-4(3H)-one offers a unique three-dimensional architecture that influences its chemical reactivity and biological recognition, making it a valuable starting point for drug discovery. ijpsonline.com

Development of Novel Pyrimidinone-Based Scaffolds for Chemical Biology

The pyrimidinone scaffold is a versatile building block in the design of novel bioactive molecules. Researchers are actively exploring modifications of this core structure to develop new chemical entities with improved therapeutic properties. For instance, the development of tetrahydropyrido[4,3-d]pyrimidine derivatives has yielded promising inhibitors of human topoisomerase II, a validated target for cancer therapy. nih.gov In one study, compound 24 (ARN21929) from this class demonstrated good in vitro potency with an IC50 of 4.5 ± 1.0 µM, along with excellent solubility and metabolic stability, marking it as a promising lead for further development. nih.gov

Another approach involves "scaffold hopping," where a pseudo-ring formed by an intramolecular hydrogen bond is used to constrain the conformation of substituents. This strategy led to the discovery of 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and highly selective phosphodiesterase 5 (PDE5) inhibitors. nih.gov One such derivative, T-6932 (19a) , exhibited an IC50 of 0.13 nM for PDE5 and high selectivity over PDE6, highlighting the potential of this design strategy for creating new drugs. nih.gov

These examples, while not directly starting from this compound, illustrate the broader strategy of using the pyrimidinone core to generate novel scaffolds for chemical biology and drug discovery. The unique substitution pattern of this compound provides a distinct starting point for similar explorations.

Exploration as Ligands for Adenosine (B11128) Receptor Modulation

Adenosine receptors (ARs), particularly the A1, A2A, A2B, and A3 subtypes, are crucial G-protein coupled receptors involved in a multitude of physiological processes, and their modulation presents therapeutic opportunities for various diseases. nih.govbenthamscience.com Pyrimidine-based structures have been investigated as ligands for these receptors.

For example, pyrazolo[3,4-d]pyrimidines, which are pyrazolo analogues of purines, have been identified as a class of compounds with affinity for the A1 adenosine receptor. nih.gov Dihydropyridine derivatives have also been explored as templates for designing selective A3 adenosine receptor antagonists, which hold potential as anti-inflammatory and cerebroprotective agents. nih.gov

While direct studies on this compound as an adenosine receptor modulator are not extensively reported, the known affinity of related pyrimidine (B1678525) scaffolds for these receptors suggests that derivatives of this compound could be promising candidates for development as selective AR ligands. The phenyl groups at the 2 and 5 positions can be functionalized to fine-tune binding affinity and selectivity for different AR subtypes.

Applications in Material Science and Advanced Chemical Systems

Beyond its biomedical potential, the chemical properties of the pyrimidinone scaffold lend themselves to applications in material science.

Evaluation of Corrosion Inhibition Potential

The corrosion of metals is a significant issue in various industries, and the use of organic inhibitors is a common mitigation strategy. researchgate.net Pyrimidine derivatives have shown considerable promise as corrosion inhibitors for different metals and alloys in acidic environments. researchgate.netnih.gov Their effectiveness is attributed to the presence of heteroatoms (nitrogen, oxygen) and π-electrons in their structure, which facilitate adsorption onto the metal surface, forming a protective barrier. researchgate.net

Studies on various pyrimidinone derivatives have demonstrated their potential. For instance, certain pyrimidinone derivatives have been shown to effectively inhibit the corrosion of copper in nitric acid. nih.govresearchgate.net The inhibition efficiency of these compounds increases with their concentration and can also be influenced by temperature. nih.govresearchgate.net Similarly, a range of pyrimidine derivatives has been investigated for the corrosion protection of steel in acidic media. researchgate.net The adsorption of these molecules on the steel surface is a key factor in their inhibitory action. researchgate.net

Although specific studies on the corrosion inhibition properties of this compound are not widely available, the established anti-corrosive properties of the pyrimidinone core suggest that this compound and its derivatives are worthy of investigation for such applications. The phenyl substituents could further enhance its protective capabilities by increasing the surface area of adsorption.

Assessment of Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. ijpsonline.com Antioxidants can mitigate this damage by scavenging free radicals. ijpsonline.com Pyrimidine derivatives have been a focus of research for their potential antioxidant properties. ijpsonline.comijpsonline.com

The antioxidant activity of these compounds is often evaluated using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the hydrogen-donating ability of the compound. ijpsonline.comijpsonline.com The structure of the pyrimidine derivative plays a crucial role in its antioxidant capacity. For example, the presence of specific substituent groups, such as sulfhydryl (SH) and amino (NH2) groups, at certain positions on the pyrimidine ring has been shown to enhance antioxidant activity. ijpsonline.comijpsonline.com

For instance, a study on 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives bearing phenol (B47542) or catechol moieties revealed significant antioxidant properties, with the catechol derivatives showing the best activity. nih.gov This highlights the importance of hydroxyl groups on the aromatic rings for radical scavenging. Given that this compound possesses two phenyl rings, the introduction of hydroxyl or other electron-donating groups onto these rings could be a promising strategy to develop potent antioxidant agents based on this scaffold.

Emerging Methodologies and Future Research Avenues for this compound

The exploration of this compound and its analogs is propelled by continuous advancements in synthetic chemistry and computational sciences. These emerging methodologies are paving the way for the discovery of novel therapeutic agents and research tools. Future research is increasingly focused on the development of more efficient and sustainable synthetic routes and the use of sophisticated computational models to predict and design molecules with enhanced biological activities.

Development of Novel Catalytic Systems for Pyrimidinone Synthesis

The synthesis of the pyrimidinone core, a key scaffold in medicinal chemistry, is a major focus of methodological development. While classical methods like the Biginelli reaction are still widely used, contemporary research emphasizes the creation of novel catalytic systems that offer improved yields, shorter reaction times, and more environmentally friendly conditions. acs.org These advancements are directly applicable to the synthesis of this compound and its derivatives.

A significant trend is the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thus reducing waste and cost. mdpi.comijfmr.com Examples include sulfonated carbons derived from agro-industrial residues, which have proven to be inexpensive and efficient for the Biginelli reaction under solvent-free conditions. mdpi.com Metal-Organic Frameworks (MOFs), such as thiophene-functionalized Co-MOFs, have also been employed as green heterogeneous catalysts, demonstrating high efficiency and reusability for multiple cycles. ijfmr.com

Transition-metal catalyzed synthesis of pyrimidines is another burgeoning area, with a focus on developing sustainable and selective strategies. nih.gov Iridium-catalyzed multicomponent synthesis from amidines and alcohols represents a novel, regioselective approach to constructing the pyrimidine ring. tandfonline.com Furthermore, magnetic nanocatalysts are gaining traction due to their high catalytic activity and simple separation using an external magnet, offering a green and efficient route to pyrimidine derivatives. nih.gov The exploration of hybrid catalysts is also showing promise for the synthesis of related fused pyrimidine systems.

The table below summarizes various innovative catalytic systems that have been developed for the synthesis of pyrimidinones (B12756618) and related heterocyclic compounds.

| Catalyst Type | Specific Example | Key Advantages | Relevant Synthesis |

| Heterogeneous Catalysts | Sulfonated carbons from rice husk | Inexpensive, efficient, reusable, solvent-free conditions mdpi.com | Biginelli reaction for dihydropyrimidinones mdpi.com |

| Thiophene-functionalized Co-MOFs | Green, reusable, wide substrate scope ijfmr.com | Biginelli reaction ijfmr.com | |

| Transition-Metal Catalysts | PN5P-Ir-pincer complexes | High efficiency, regioselectivity, sustainable tandfonline.com | Multicomponent pyrimidine synthesis tandfonline.com |

| Copper(II) complexes | High yields, shorter reaction times nih.gov | Biginelli reaction nih.gov | |

| Nanocatalysts | Magnetically recoverable nanocatalysts | High catalytic activity, easy separation and recovery nih.gov | Synthesis of pyrano-pyrimidines nih.gov |

| Green Catalysts | Deep Eutectic Solvent (MTPPBr/GA-DES) | Fast, solvent-free, high yields rsc.org | Synthesis of benzochromenopyrimidines and pyranopyrimidines rsc.org |

| Biowaste bone-char catalyst | Solvent-free, utilizes biowaste nih.gov | Synthesis of pyrimidine-5-carbonitrile derivatives nih.gov |

These advancements in catalytic systems are crucial for the efficient and sustainable production of a diverse library of pyrimidinone derivatives, including this compound, for further biological evaluation.

Advanced Computational Design and Virtual Screening Approaches

In parallel with synthetic advancements, computational methods are revolutionizing the discovery and design of new pyrimidinone-based therapeutic agents. These in silico techniques accelerate the drug discovery process by identifying promising candidates and predicting their biological activities before their actual synthesis, thus saving time and resources.

Molecular docking is a widely used computational tool to predict the binding orientation and affinity of a small molecule to a target protein. nih.gov This method has been extensively applied to various pyrimidine analogs to understand their interactions with biological targets such as enzymes and receptors. mdpi.comtandfonline.commdpi.comremedypublications.com For instance, molecular docking studies of pyrimidine derivatives have been used to investigate their potential as antimicrobial, antiproliferative, and anti-inflammatory agents by simulating their binding to specific protein targets. tandfonline.comnih.gov

Virtual screening allows for the rapid, automated screening of large libraries of chemical compounds against a biological target to identify potential hits. ijfmr.com This approach has been successfully used to identify novel pyridine (B92270) and pyrimidine derivatives as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a promising cancer target. ijfmr.com High-throughput virtual screening of phenylpyrimidine derivatives has also been employed to discover selective JAK3 antagonists for the treatment of rheumatoid arthritis. nih.gov Software like PyRx provides a platform for medicinal chemists to perform virtual screening and analyze the results in a streamlined manner. youtube.com

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to guide the design of new pyrimido-isoquinolin-quinone derivatives with improved antibacterial activity. nih.gov QSAR models have also been developed to predict the anticancer activity of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors. nih.gov

The table below highlights the application of various computational methods in the study of pyrimidine derivatives.

| Computational Method | Application | Key Insights |

| Molecular Docking | Predicting binding modes and affinities of pyrimidine analogs to biological targets. tandfonline.comnih.govmdpi.com | Understanding drug-receptor interactions and guiding lead optimization. nih.gov |

| Virtual Screening | High-throughput screening of compound libraries to identify novel pyrimidine-based inhibitors. ijfmr.comnih.govnih.gov | Accelerating the discovery of new drug candidates for various diseases. ijfmr.com |

| QSAR | Developing models to predict the biological activity of pyrimidine derivatives based on their structural features. nih.govnih.govtandfonline.comjrespharm.comfip.org | Identifying key structural determinants for activity and designing more potent compounds. nih.govnih.gov |

| AI-Assisted Design | Utilizing artificial intelligence for the de novo design and optimization of pyrimidinone-based molecules. acs.org | Enhancing the efficiency and success rate of drug discovery campaigns. acs.org |

The continued evolution of these advanced research applications holds great promise for unlocking the full therapeutic potential of this compound and its derivatives in various fields of medicine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Diphenylpyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield?

- Methodology : A common approach involves condensation reactions of substituted aldehydes with 1,3-dicarbonyl compounds, using catalysts like nanostructured PANI-Co (3 mol%) in ethanol under reflux . Optimization includes varying solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted), and catalyst loading. Yield improvements (e.g., from 60% to 85%) can be achieved by incremental adjustments to reaction time and stoichiometry.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR/IR : Use -NMR to confirm phenyl proton environments (δ 7.2–7.8 ppm) and carbonyl stretching vibrations (~1650 cm) in IR .

- X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data, ensuring H-atom parameters are constrained for accuracy . For example, a recent study reported a mean C–C bond length of 1.39 Å with an R factor of 0.054 .

Q. How is preliminary biological activity screening conducted for pyrimidinone derivatives?

- Methodology : Screen against cancer cell lines (e.g., PC-3, MCF-7) at 100 µM doses, using MTT assays to measure cell viability . Positive controls (e.g., doxorubicin) and triplicate experiments are critical. Data normalization to untreated cells ensures reproducibility.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology : Apply triangulation by cross-validating results with orthogonal assays (e.g., apoptosis via caspase-3 activation vs. cell cycle arrest analysis) . For conflicting IC values, reassess experimental variables (e.g., cell passage number, serum concentration) and employ statistical tools like Bland-Altman plots to identify systematic biases .

Q. How can structure-activity relationships (SARs) guide the design of more potent pyrimidinone-based EGFR inhibitors?

- Methodology :

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 2-phenyl position to enhance EGFR binding affinity, as seen in derivatives with IC values of 0.099 mM against EGFR .

- Docking studies : Use AutoDock Vina to model interactions with EGFR, focusing on hydrophobic pockets and hydrogen bonds with Lys745 and Thr790 .

Q. What experimental approaches validate the mechanism of apoptosis induction by this compound derivatives?

- Methodology :

- Flow cytometry : Detect Annexin V/PI staining to quantify early/late apoptosis. For example, derivative 8a increased caspase-3 levels by 5.3-fold in PC-3 cells .

- Western blotting : Measure pro-apoptotic markers (e.g., Bax, cleaved PARP) and anti-apoptotic proteins (e.g., Bcl-2) to confirm pathway activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.